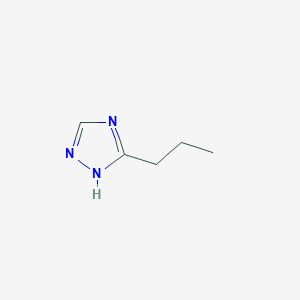

s-Triazole, 3-propyl-

Vue d'ensemble

Description

La thymidine, également connue sous le nom de désoxythymidine, est un désoxynucléoside pyrimidique. C'est l'un des quatre nucléosides de l'ADN, qui s'apparie à la désoxyadénosine dans l'ADN double brin. La thymidine est composée d'un sucre désoxyribose lié à la base pyrimidique thymine. Elle joue un rôle crucial dans la synthèse et la réparation de l'ADN, ce qui la rend essentielle à la réplication et à la fonction cellulaire .

Applications De Recherche Scientifique

La thymidine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisée comme brique de base dans la synthèse d'analogues d'acides nucléiques et d'autres molécules complexes.

Biologie : Utilisée dans les études de synchronisation cellulaire pour arrêter les cellules à des phases spécifiques du cycle cellulaire.

Médecine : Les analogues de la thymidine, comme l'azidothymidine (AZT), sont utilisés comme médicaments antiviraux, en particulier dans le traitement du VIH/SIDA.

Industrie : Utilisée dans la production de réactifs diagnostiques et comme précurseur dans la synthèse d'autres produits pharmaceutiques

5. Mécanisme d'action

La thymidine exerce ses effets principalement par son incorporation dans l'ADN. Pendant la synthèse de l'ADN, la thymidine est phosphorylée en thymidine triphosphate (TTP), qui est ensuite incorporée dans le brin d'ADN en croissance par l'ADN polymérase. Cette incorporation est essentielle à la réplication et à la réparation de l'ADN. Les analogues de la thymidine, comme l'AZT, inhibent la transcriptase inverse virale, empêchant la réplication de l'ADN viral .

Mécanisme D'action

Target of Action

s-Triazole, 3-propyl- is a derivative of the triazole class of compounds . Triazoles are known to interact with a wide range of biomacromolecules through pi–pi bonds, hydrogen bonds, and ion-dipole bonds . They have been reported to exhibit various biological activities, including antiviral , antifungal , and neuroprotective effects .

Mode of Action

Triazoles are known to interact with their targets through various types of bonds, including pi–pi bonds, hydrogen bonds, and ion-dipole bonds . This allows them to disrupt the normal functioning of these targets, leading to their biological effects .

Biochemical Pathways

Triazoles have been reported to have antiviral and neuroprotective effects , suggesting that they may affect pathways related to viral replication and neuronal function.

Pharmacokinetics

Understanding the pharmacokinetics of triazoles in general is crucial for providing optimal care . While the pharmacokinetics of triazoles have been extensively studied in adult populations, knowledge on pharmacokinetics of triazoles in children is limited .

Result of Action

Triazoles have been reported to exhibit various biological activities, including antiviral , antifungal , and neuroprotective effects , suggesting that they may have a range of molecular and cellular effects.

Action Environment

Triazoles have been reported to be taken up by rice roots and distributed in plant tissues , suggesting that environmental factors such as soil composition and water availability may influence their action.

Analyse Biochimique

Biochemical Properties

The biochemical properties of “s-Triazole, 3-propyl-” are largely derived from its triazole core. Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Cellular Effects

Triazole compounds have been shown to have a wide range of effects on cells, including antimicrobial and antioxidant activity . These effects are likely due to the interactions of the triazole ring with various biomolecules within the cell .

Molecular Mechanism

It is known that triazole compounds can interact with various biomolecules, potentially influencing their function . For example, some triazole compounds have been shown to inhibit the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Temporal Effects in Laboratory Settings

Triazole compounds are generally known for their high chemical stability, often remaining inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Dosage Effects in Animal Models

It is known that the effects of triazole compounds can vary greatly depending on the dosage and the specific compound used .

Metabolic Pathways

Triazole compounds are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that triazole compounds can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

It is known that triazole compounds can be directed to specific compartments or organelles by various targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La thymidine peut être synthétisée par différentes méthodes. Une approche courante consiste à condenser la thymine avec des dérivés du désoxyribose. Cette réaction nécessite généralement des conditions acides et un catalyseur pour faciliter la formation de la liaison glycosidique entre la thymine et le désoxyribose .

Méthodes de production industrielle : La production industrielle de la thymidine implique souvent l'extraction de sources naturelles, comme le sperme de hareng, suivie de procédés de purification. Les avancées en biotechnologie ont également permis la production microbienne de la thymidine en utilisant des bactéries génétiquement modifiées .

Analyse Des Réactions Chimiques

Types de réactions : La thymidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La thymidine peut être oxydée pour former le thymidine glycol, qui est un produit courant de dommages oxydatifs dans l'ADN.

Réduction : Les réactions de réduction peuvent convertir la thymidine en ses dérivés dihydro correspondants.

Substitution : La thymidine peut subir des réactions de substitution nucléophile, en particulier à la position 5 du cycle pyrimidique.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants dans des conditions douces.

Réduction : Le borohydrure de sodium ou d'autres agents réducteurs.

Substitution : Des agents halogénants comme le brome ou le chlore en présence d'un catalyseur.

Principaux produits formés :

Oxydation : Thymidine glycol.

Réduction : Dihydrothymidine.

Substitution : Dérivés de la thymidine halogénés.

Comparaison Avec Des Composés Similaires

La thymidine peut être comparée à d'autres nucléosides, tels que :

Uridine : Trouvée dans l'ARN, s'apparie à l'adénine.

Cytidine : Trouvée dans l'ADN et l'ARN, s'apparie à la guanine.

Adénosine : Trouvée dans l'ADN et l'ARN, s'apparie à la thymine dans l'ADN et à l'uracile dans l'ARN.

Guanosine : Trouvée dans l'ADN et l'ARN, s'apparie à la cytidine.

Unicité de la thymidine : La thymidine est unique en ce qu'elle se trouve spécifiquement dans l'ADN et non dans l'ARN. Cette exclusivité à l'ADN en fait un composant essentiel dans l'étude de la synthèse et de la réparation de l'ADN. De plus, les analogues de la thymidine ont des applications thérapeutiques uniques, en particulier dans les traitements antiviraux .

Activité Biologique

s-Triazole, 3-propyl- is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of s-Triazole, 3-propyl-, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structural Characteristics and Synthesis

s-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The specific structure of s-Triazole, 3-propyl- allows for various substitutions that can enhance its pharmacological properties. The synthesis of this compound typically involves methods such as:

- Click Chemistry : A widely used method that facilitates the formation of triazole derivatives through the reaction of azides and alkynes.

- Cyclization Reactions : These reactions can yield various substituted s-triazoles with potential biological activities.

Biological Activities

The biological activities associated with s-Triazole, 3-propyl- and its derivatives include:

- Antimicrobial Activity : Triazoles have shown considerable efficacy against a range of microorganisms. For instance, studies indicate that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis and function .

- Anticancer Properties : Research has demonstrated that triazole compounds exhibit cytotoxic effects against various cancer cell lines. A notable example is the anticancer activity observed in 1,2,3-triazole hybrids, which have been linked to apoptosis induction in cancer cells .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of triazole derivatives. For example, compounds exhibiting COX-2 inhibition have been identified, showcasing their ability to mitigate inflammation effectively .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that s-Triazole, 3-propyl- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

-

Anticancer Activity :

- In vitro studies on human cancer cell lines demonstrated that s-Triazole, 3-propyl- induced apoptosis at concentrations as low as 25 µM. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.

-

Anti-inflammatory Studies :

- Experimental models showed that administration of s-Triazole, 3-propyl- resulted in a significant reduction in paw edema in rats, comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). The COX-2 inhibition index was notably high at doses above 50 mg/kg.

Data Table: Biological Activity Summary

The mechanisms underlying the biological activities of s-Triazole, 3-propyl- include:

- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Induction of Apoptosis : The compound's ability to trigger apoptotic pathways in cancer cells is attributed to its interaction with cellular signaling cascades.

- Modulation of Inflammatory Mediators : By inhibiting COX enzymes, triazoles can reduce the synthesis of pro-inflammatory mediators.

Propriétés

IUPAC Name |

5-propyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWJVKLPEZPKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334123 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-60-6 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.